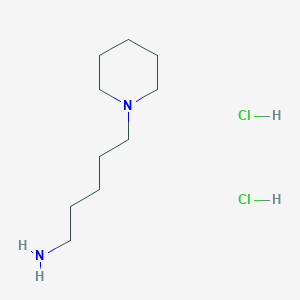
(OC-6-21)-4-Pentafluorosulfanylphenylboronicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(OC-6-21)-4-Pentafluorosulfanylphenylboronicacid is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pentafluorosulfanyl group attached to a phenyl ring, which is further bonded to a boronic acid group. The presence of the pentafluorosulfanyl group imparts distinct electronic and steric characteristics, making it a valuable compound for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (OC-6-21)-4-Pentafluorosulfanylphenylboronicacid typically involves the introduction of the pentafluorosulfanyl group to a phenylboronic acid derivative. One common method includes the use of pentafluorosulfanyl chloride (SF5Cl) as a reagent. The reaction is usually carried out under controlled conditions, such as low temperatures and inert atmospheres, to ensure the stability of the pentafluorosulfanyl group.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
(OC-6-21)-4-Pentafluorosulfanylphenylboronicacid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form corresponding boronic esters or borates.
Reduction: The compound can be reduced under specific conditions to modify the boronic acid group.
Substitution: The pentafluorosulfanyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium periodate (NaIO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halides or nucleophiles can be employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group typically yields boronic esters, while substitution reactions can result in various functionalized derivatives.
Applications De Recherche Scientifique
(OC-6-21)-4-Pentafluorosulfanylphenylboronicacid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: The compound’s unique properties make it useful in the design of bioactive molecules and probes for biological studies.
Medicine: Research is ongoing to explore its potential in drug development, especially in targeting specific molecular pathways.
Industry: The compound is utilized in the production of advanced materials, such as polymers and electronic components, due to its stability and electronic properties.
Mécanisme D'action
The mechanism of action of (OC-6-21)-4-Pentafluorosulfanylphenylboronicacid involves its interaction with specific molecular targets. The pentafluorosulfanyl group can influence the electronic distribution within the molecule, affecting its reactivity and binding affinity. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in molecular recognition and catalysis.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Fluorophenylboronic acid: Similar in structure but with a single fluorine atom instead of the pentafluorosulfanyl group.
4-Trifluoromethylphenylboronic acid: Contains a trifluoromethyl group, offering different electronic properties.
4-Chlorophenylboronic acid: Features a chlorine atom, providing distinct reactivity compared to the pentafluorosulfanyl group.
Uniqueness
(OC-6-21)-4-Pentafluorosulfanylphenylboronicacid stands out due to the presence of the pentafluorosulfanyl group, which imparts unique electronic and steric effects. This makes it particularly valuable in applications requiring high stability and specific electronic characteristics.
Propriétés
Formule moléculaire |
C6H6BF5O2S |
|---|---|
Poids moléculaire |
247.98 g/mol |
Nom IUPAC |
dioxido-[4-(pentafluoro-λ6-sulfanyl)phenyl]borane;hydron |
InChI |
InChI=1S/C6H4BF5O2S/c8-15(9,10,11,12)6-3-1-5(2-4-6)7(13)14/h1-4H/q-2/p+2 |
Clé InChI |
VKWOEAALFVRHMI-UHFFFAOYSA-P |
SMILES canonique |
[H+].[H+].B(C1=CC=C(C=C1)S(F)(F)(F)(F)F)([O-])[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


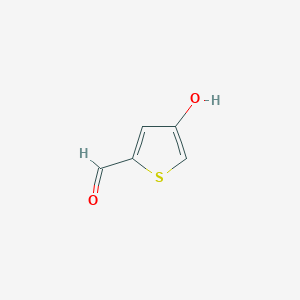

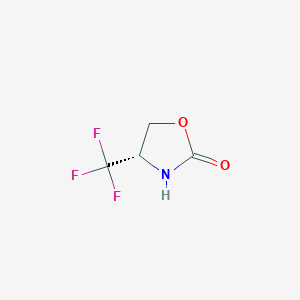
![1,6-Dimethyl-3-(4-phenoxyphenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13025438.png)
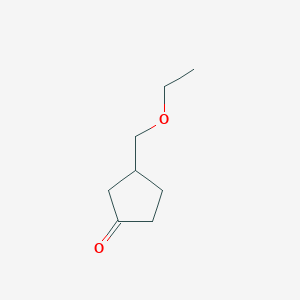
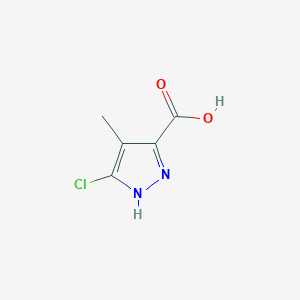
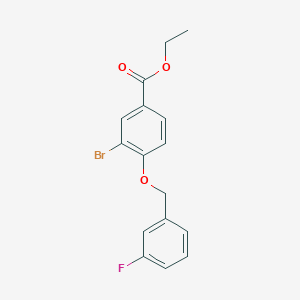
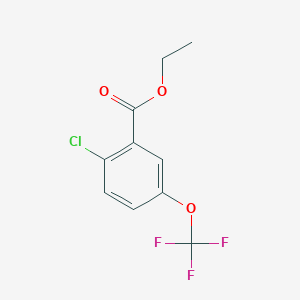
![Benzyl 5,5-difluoro-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B13025464.png)

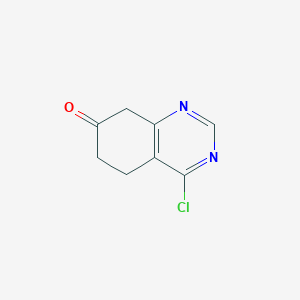
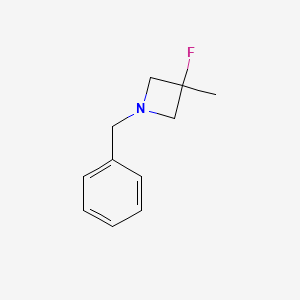
![6-Chloro-3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13025482.png)
